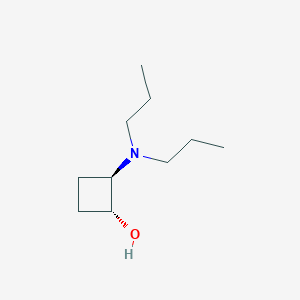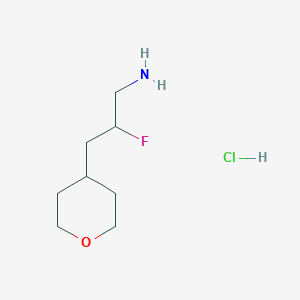
2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride
Übersicht
Beschreibung
2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H17ClFNO and its molecular weight is 197.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Tagging and Analysis of Primary Amines
2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride, as part of the broader family of fluorinated compounds, has potential applications in the fluorescent tagging and analysis of primary amines. This includes its use in the detection and analysis of aminated carbohydrates and peptides through techniques like HPLC, CE, and MALDI/MS. These fluorescent derivatives are stable in both acidic and basic solutions, making them suitable for further manipulation and structural analysis (Chen & Novotny, 1997).
Synthesis of Fluorine-18 Labeled Radioligands
The synthesis of novel fluorine-18 labeled derivatives of propargyl amine, a related compound to this compound, demonstrates its potential application in PET radioligands for visualizing monoamine oxidase B (MAO-B) activity. Such derivatives have shown specificity for binding to MAO-B and have been evaluated in vivo using PET imaging in animals, highlighting their potential in neurological and pharmaceutical research (Nag et al., 2013).
Antibacterial Activity Research
In the domain of antibacterial research, similar fluoro-substituted compounds have been synthesized and evaluated for their antibacterial activity. These compounds exhibit a range of activities against different bacterial strains, offering insights into the potential of this compound in antibacterial applications (Egawa et al., 1984).
Development of Imaging Agents
Further extending its potential applications, derivatives of fluoro-substituted compounds, akin to this compound, have been utilized in the development of imaging agents like fluconazole. These agents have been employed in pharmacokinetic studies and PET imaging in animals, suggesting the compound's utility in medical imaging and diagnostic applications (Livni et al., 1992).
Corrosion Inhibition Studies
Additionally, similar fluoro-substituted compounds have been investigated as corrosion inhibitors, particularly in acidic media. This points to the potential application of this compound in industrial contexts, such as in the protection of metals against corrosion (Chaitra et al., 2015).
Wirkmechanismus
Target of action
The compound contains an amine group, which is a common feature in many biologically active molecules. Amines can interact with various biological targets such as receptors and enzymes, but the specific target would depend on the overall structure of the molecule and its spatial configuration .
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, if the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a fluorine atom might influence the compound’s interaction with its target, as fluorine is often used in medicinal chemistry to modulate the properties of bioactive compounds .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, polarity, and the presence of functional groups. For instance, the amine group might undergo metabolic transformations in the body .
Eigenschaften
IUPAC Name |
2-fluoro-3-(oxan-4-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO.ClH/c9-8(6-10)5-7-1-3-11-4-2-7;/h7-8H,1-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMMVYINZRJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)
![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)
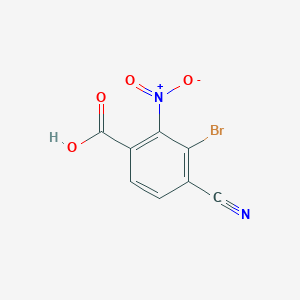
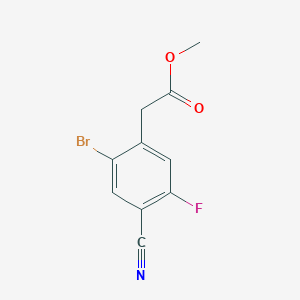
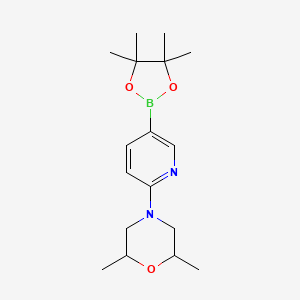
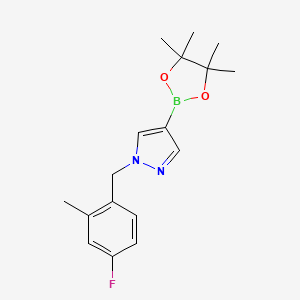
![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)
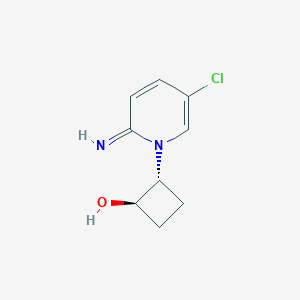
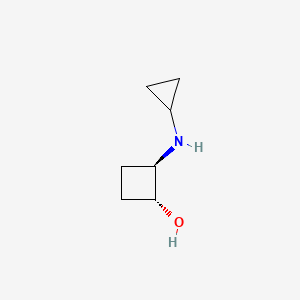
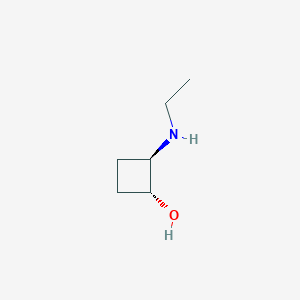
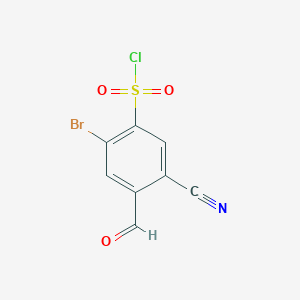
![1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol](/img/structure/B1484834.png)
![trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1484835.png)
